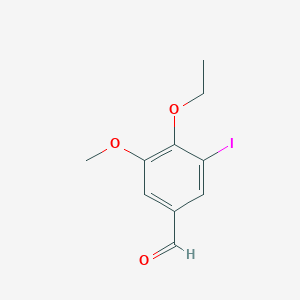
8-Bromo-1,1,1,2,2,3,3,4,4-nonafluorooctane
Descripción general
Descripción
8-Bromo-1,1,1,2,2,3,3,4,4-nonafluorooctane is a chemical compound with the molecular formula C8H8BrF9 . It has an average mass of 355.039 Da and a monoisotopic mass of 353.966553 Da .
Molecular Structure Analysis
The molecular structure of 8-Bromo-1,1,1,2,2,3,3,4,4-nonafluorooctane consists of a carbon backbone with bromine and fluorine atoms attached. The molecule has 7 freely rotating bonds .Physical And Chemical Properties Analysis
8-Bromo-1,1,1,2,2,3,3,4,4-nonafluorooctane has a density of 1.6±0.1 g/cm³ and a boiling point of 181.4±8.0 °C at 760 mmHg . The vapour pressure is 1.2±0.3 mmHg at 25°C and the enthalpy of vaporization is 40.0±3.0 kJ/mol . The flash point is 63.5±18.4 °C .Aplicaciones Científicas De Investigación
Nucleophilic Reactions and Derivatives 8-Bromo-1-carboxydiisophor-2(7)-en-3-one, derived from diisophorone via monobromination and Koch-Haaf carboxylation, undergoes nucleophilic substitution reactions. These include acetolysis and methanolysis, leading to 4-acetoxy or 4-methoxy derivatives, and alkaline hydrolysis yielding 8-hydroxy-compounds. These processes are key in synthesizing complex organic structures (Kurzer & Patel, 1984).
Copolymerization and Material Synthesis 8-bromo-1H,1H,2H-perfluorooct-1-ene (BDFO) has been synthesized and used in radical copolymerization with vinylidene fluoride (VDF). This process, crucial for producing random type copolymers, demonstrates BDFO's role in advanced material synthesis. These copolymers exhibit properties like crosslinking and improved thermal stability, highlighting their potential in material science applications (Sauguet, Améduri & Boutevin, 2007).
Exploring Chemical Reactions and Mechanisms Studies involving various bromo- and fluoro-substituted compounds, including those similar in structure to 8-Bromo-1,1,1,2,2,3,3,4,4-nonafluorooctane, provide insights into chemical reaction mechanisms and synthesis processes. For instance, reactions of polyfluoro-3-chloro(bromo)-1-butenes with sodium hypohalites offer understanding of epoxidation processes and the properties of resulting epoxides, which are vital in organic chemistry and materials science (Zapevalov et al., 2004).
Radiosensitizer Potential in Cancer Therapy 8-Bromoadenine, a compound structurally related to 8-Bromo-1,1,1,2,2,3,3,4,4-nonafluorooctane, shows potential as a DNA radiosensitizer for cancer radiation therapy. Its interaction with low-energy electrons, a critical aspect of radiation damage in DNA, suggests its utility in enhancing the efficacy of cancer treatments (Schürmann et al., 2017).
Applications in Polymer and Solar Cell Research Research on bromobenzene and iodobenzene solvents, related to the compound , has led to the development of improved polymer/fullerene solar cells. This highlights the role of bromo-substituted compounds in enhancing the performance of renewable energy technologies (Huang et al., 2014).
Safety and Hazards
Propiedades
IUPAC Name |
8-bromo-1,1,1,2,2,3,3,4,4-nonafluorooctane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrF9/c9-4-2-1-3-5(10,11)6(12,13)7(14,15)8(16,17)18/h1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEPWIAVLPDLJMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCBr)CC(C(C(C(F)(F)F)(F)F)(F)F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrF9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10895181 | |
| Record name | 8-Bromo-1,1,1,2,2,3,3,4,4-nonafluorooctane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10895181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Bromo-1,1,1,2,2,3,3,4,4-nonafluorooctane | |
CAS RN |
38436-18-9 | |
| Record name | 8-Bromo-1,1,1,2,2,3,3,4,4-nonafluorooctane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38436-18-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Bromo-1,1,1,2,2,3,3,4,4-nonafluorooctane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10895181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5,6-dimethyl-3H,4H-thieno[2,3-d][1,2,3]triazin-4-one](/img/structure/B3133204.png)
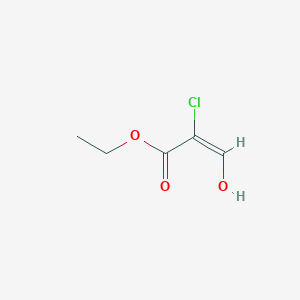

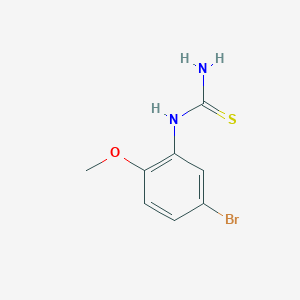
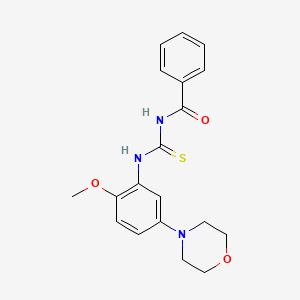
![6-fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B3133242.png)
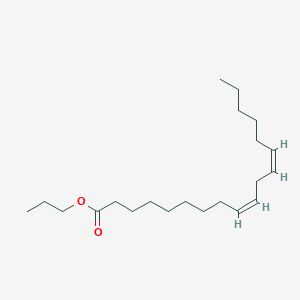
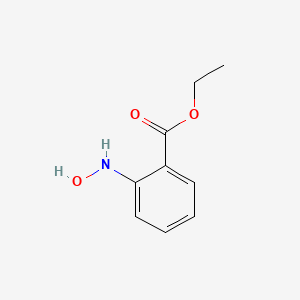

![1-[(5-Chloro-2-thienyl)sulfonyl]piperidine-3-carboxylic acid](/img/structure/B3133273.png)
